PERK-IN-4 Demonstrates Superior Sub-Nanomolar Enzyme Potency Relative to Clinically Advanced PERK Inhibitors
PERK-IN-4 exhibits a 3-fold lower IC50 (0.3 nM) compared to the clinically investigated GSK2656157 (0.9 nM) and a 20-fold lower IC50 compared to the AMG-developed PERK 44 (6 nM) in enzyme inhibition assays . For GSK2606414, both compounds demonstrate comparable low-nanomolar potency with reported IC50 values of 0.3–0.4 nM for PERK-IN-4 [1] and 0.4 nM for GSK2606414 ; no statistically significant potency differential can be established between these two agents based on available data.
| Evidence Dimension | Enzyme inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.3 nM |
| Comparator Or Baseline | GSK2656157: 0.9 nM; AMG PERK 44: 6 nM; GSK2606414: 0.4 nM |
| Quantified Difference | 3-fold more potent than GSK2656157; 20-fold more potent than AMG PERK 44; comparable to GSK2606414 |
| Conditions | Biochemical enzyme inhibition assay (in vitro cell-free) |
Why This Matters
Superior enzyme potency may enable lower working concentrations, reducing the risk of off-target effects that emerge at higher compound concentrations.
- [1] TargetMol. (n.d.). PERK-IN-4 (T38732) Product Page. View Source
